molecular formula C15H20O3 B1202069 Merulidial CAS No. 68053-32-7

Merulidial

Cat. No. B1202069
CAS RN: 68053-32-7
M. Wt: 248.32 g/mol
InChI Key: NFLNZGQBGCPDMT-WCUVEOEZSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The melting point of Merulidial is approximately .
    • Color and Odor : Merulidial appears and has a .
  • Chemical Properties :
    • Acid-Base Behavior : Merulidial behaves as a .

Scientific Research Applications

  • Antibiotic Properties : Merulidial exhibits antibiotic properties, inhibiting a variety of bacteria and fungi. It also inhibits DNA synthesis in cells of the ascitic form of Ehrlich carcinoma at lower concentrations compared to RNA and protein synthesis (Quack et al., 1978).

  • Mutagenicity : Merulidial has shown mutagenic effects when incubated with the his-mutant TA 100 strain of Salmonella typhimurium (Quack et al., 1978).

  • Chemical Oxidation : When chromatographed on alumina gel, merulidial oxidizes rapidly, producing hydroxylated and deformylated derivatives (Sterner & Steglich, 1988).

  • Bioactive Autoxidation Products : The autoxidation of merulidial generates bioactive products, which contribute to its mutagenic and antimicrobial activities. These products are comparable in biological activity to merulidial itself (Jonassohn et al., 1995).

  • Inhibition of Fungal Growth : In a study on Physisporinus sanguinolentus, merulidial was found to inhibit the germination of spores and hyphal growth of certain fungi (Svensson et al., 2001).

  • Antibiotic Activity Correlation : A study demonstrated that the reaction rates of merulidial and its isomers with triacetic acid lactone were strongly correlated with their antibiotic activity, suggesting the importance of their electrophilicity as Michael acceptors (Jonassohn et al., 1996).

  • Comparison of Derivatives : The mutagenic, antimicrobial, cytotoxic, and phytotoxic activities of merulidial and its derivatives were compared, shedding light on potential structure-activity relationships (Anke et al., 1989).

  • Effect on Cell Membrane Permeability : In human neuroblastoma cells, merulidial did not cause membrane leakage even at high concentrations, suggesting a potential stabilizing effect on cell membranes (Forsby et al., 1992).

Future Directions

: Reference: (https://link.springer.com/article/10.1007/s11192-020-03607-1)

properties

IUPAC Name

(1aR,5aR,6S,6aR)-6-hydroxy-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]indene-1a,2-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-13(2)4-9-10(5-13)12(18)14(3)7-15(14,8-17)11(9)6-16/h6,8,10,12,18H,4-5,7H2,1-3H3/t10-,12+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLNZGQBGCPDMT-WCUVEOEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C3(CC3(C(=C2C1)C=O)C=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@]1(C(=C3CC(C[C@H]3[C@@H]2O)(C)C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034325
Record name (-)-Merulidial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merulidial

CAS RN

68053-32-7
Record name (-)-Merulidial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68053-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Merulidial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068053327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Merulidial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERULIDIAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Y2276EUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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